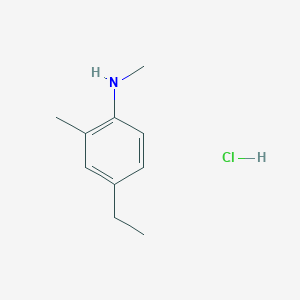
2'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is a fluorinated aromatic amine compound It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Reaktionstypen: 2’-Fluor-2-(Trifluormethoxy)biphenyl-5-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Sie kann Kupplungsreaktionen, wie zum Beispiel die Suzuki-Miyaura-Kupplung, eingehen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Nitroderivate ergeben, während die Reduktion Aminderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2’-Fluor-2-(Trifluormethoxy)biphenyl-5-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung wird bei der Entwicklung von Fluoreszenzfarbstoffen und Bildgebungsmitteln eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2’-Fluor-2-(Trifluormethoxy)biphenyl-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein der Fluor- und Trifluormethoxygruppen verstärkt seine Fähigkeit, mit biologischen Molekülen wie Enzymen und Rezeptoren zu interagieren. Diese Interaktionen können verschiedene biochemische Pfade modulieren, was zu gewünschten therapeutischen Effekten führt .
Ähnliche Verbindungen:
- 2-Fluor-5-(Trifluormethoxy)anilin
- 2-Fluor-5-(Trifluormethyl)phenylboronsäure
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 2’-Fluor-2-(Trifluormethoxy)biphenyl-5-amin aufgrund seines spezifischen Substitutionsschemas an der Biphenylstruktur einzigartig. Diese einzigartige Anordnung von funktionellen Gruppen verleiht ihm besondere chemische und physikalische Eigenschaften, die es besonders wertvoll in bestimmten Anwendungen machen, wie zum Beispiel der Wirkstoffforschung und Materialwissenschaften .
Wirkmechanismus
The mechanism of action of 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups enhances its ability to interact with biological molecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it particularly valuable in specific applications, such as drug design and materials science .
Eigenschaften
Molekularformel |
C13H9F4NO |
|---|---|
Molekulargewicht |
271.21 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9F4NO/c14-11-4-2-1-3-9(11)10-7-8(18)5-6-12(10)19-13(15,16)17/h1-7H,18H2 |
InChI-Schlüssel |
YMWAZHALMADHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)
![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)




![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)

![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)

